Methanesulfonato(2-dicyclohexylphosphino-2',6'-di-i-propoxy-1,1'-biphenyl)(2'-methylamino-1,1'-biphenyl-2-yl)palladium(II), min

Catalog No.
S1963750
CAS No.
1599466-85-9
M.F
C44H58NO5PPdS
M. Wt
850.4
Availability
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Methanesulfonato(2-dicyclohexylphosphino-2',6'-di-...

CAS Number

1599466-85-9

Product Name

Methanesulfonato(2-dicyclohexylphosphino-2',6'-di-i-propoxy-1,1'-biphenyl)(2'-methylamino-1,1'-biphenyl-2-yl)palladium(II), min

IUPAC Name

dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane;methanesulfonate;N-methyl-2-phenylaniline;palladium(2+)

Molecular Formula

C44H58NO5PPdS

Molecular Weight

850.4

InChI

InChI=1S/C30H43O2P.C13H12N.CH4O3S.Pd/c1-22(2)31-27-19-13-20-28(32-23(3)4)30(27)26-18-11-12-21-29(26)33(24-14-7-5-8-15-24)25-16-9-6-10-17-25;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h11-13,18-25H,5-10,14-17H2,1-4H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;;+2/p-1

InChI Key

SQAROTSTPFXDOK-UHFFFAOYSA-M

SMILES

CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)[O-].[Pd+2]

Canonical SMILES

CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)[O-].[Pd+2]

Molecular Structure Analysis

The molecule features a central palladium (Pd) atom bonded to four different groups:

  • Methanesulfonato (CH3SO3): This negatively charged group balances the positive charge on palladium.
  • RuPhos ligand: This bulky ligand is the key component. It consists of a biphenyl backbone (two connected phenyl rings) with a cyclohexylphosphine group (phosphorous bound to two cyclohexyl groups) on one side and a 2’-methylamino group (methyl group attached to a nitrogen atom) on the other side of the biphenyl system, all attached to the palladium atom []. The bulky nature of the ligand helps control the reactivity of the palladium center [].

Chemical Reactions Analysis

R-X + Ar-B(OH)2 -> R-Ar + HOXB(OH) (Eqn. 1) []

where R and Ar are organic groups, X is a leaving group (like chlorine, bromine), and B(OH)2 is a boronic acid pinacol ester. The palladacycle facilitates the transfer of the Ar group from the boronic acid to the organic molecule (R-X). The specific mechanism involves a series of oxidative addition, transmetallation, reductive elimination steps, and regeneration of the catalyst [].

The mechanism of action of this palladacycle revolves around its ability to activate the palladium atom. The palladium undergoes a cycle of oxidation and reduction, enabling it to bind and manipulate organic fragments during cross-coupling reactions []. The bulky RuPhos ligand controls the reactivity of the palladium and directs the reaction pathway.

Function as a Catalyst

Scientific research has explored the application of Methanesulfonato(2-dicyclohexylphosphino-2',6'-di-i-propoxy-1,1'-biphenyl)(2'-methylamino-1,1'-biphenyl-2-yl)palladium(II) as a catalyst in various organic coupling reactions. These reactions involve the formation of new carbon-carbon bonds between two organic molecules.

One particular area of study involves cross-coupling reactions, where two different organic fragments are coupled. Palladium complexes like Methanesulfonato(2-dicyclohexylphosphino-2',6'-di-i-propoxy-1,1'-biphenyl)(2'-methylamino-1,1'-biphenyl-2-yl)palladium(II) can facilitate these reactions under specific conditions.

Here are some examples of cross-coupling reactions where this type of palladium catalyst might be employed:

  • Suzuki-Miyaura coupling
  • Sonogashira coupling
  • Stille coupling

Dates

Modify: 2023-08-16

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